

In-Depth Technical Guide: Pharmacological Properties of LASSBio-873

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Compound of Interest		
Compound Name:	LASSBio-873	
Cat. No.:	B12369327	Get Quote

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Abstract

LASSBio-873, a novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative, has emerged as a promising small molecule with significant analgesic properties. This technical guide provides a comprehensive overview of the pharmacological profile of LASSBio-873, with a focus on its mechanism of action, preclinical efficacy in a neuropathic pain model, and the experimental methodologies employed in its evaluation. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for chronic pain management.

Introduction

LASSBio-873 is a synthetic compound developed by the Laboratório de Avaliação e Síntese de Substâncias Bioativas (LASSBio) at the Universidade Federal do Rio de Janeiro. It is characterized as a muscarinic cholinergic receptor agonist. Preclinical studies have demonstrated its potent analgesic effects in models of acute, inflammatory, and, most notably, neuropathic pain, a condition with significant unmet medical need. This document consolidates the available pharmacological data and experimental protocols related to LASSBio-873.

Mechanism of Action



The primary mechanism of action of **LASSBio-873** is the activation of muscarinic cholinergic receptors. The analgesic effects of **LASSBio-873** are mediated, at least in part, through the M2 muscarinic receptor subtype. This was elucidated through in vivo studies where the analgesic effect of **LASSBio-873** was inhibited by the administration of methoctramine, a selective M2 receptor antagonist.

Signaling Pathway

The proposed signaling pathway for the analgesic action of **LASSBio-873** is initiated by its binding to and activation of the M2 muscarinic receptor, a G-protein coupled receptor (GPCR). Activation of the M2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. In the context of nociception, this signaling cascade in the central and peripheral nervous systems is thought to contribute to a reduction in neuronal excitability and neurotransmitter release, ultimately leading to pain relief.



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Caption: Proposed signaling pathway of LASSBio-873.

Preclinical Efficacy in Neuropathic Pain

The analgesic efficacy of **LASSBio-873** was evaluated in a well-established rodent model of neuropathic pain.

Quantitative Data



Parameter	Value	Model System
Dose	100 mg/kg	Sprague-Dawley rats with Spinal Nerve Ligation (SNL)
Administration Route	Oral (p.o.)	-
Effect	Inhibition of thermal hyperalgesia	-
Inhibition of mechanical allodynia	-	
Mechanism Probe	Methoctramine (M2 antagonist)	Reversal of analgesic effect

Experimental Protocols

The following sections detail the methodologies used to characterize the pharmacological properties of **LASSBio-873**.

Animal Model: Spinal Nerve Ligation (SNL)

This surgical procedure is used to induce a state of peripheral neuropathy that mimics chronic nerve pain in humans.

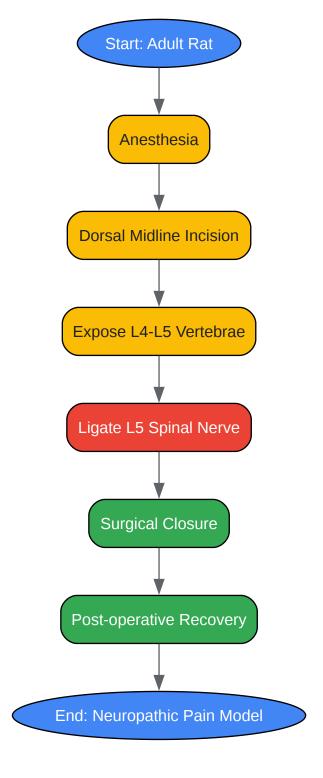
Objective: To create a reproducible model of neuropathic pain.

Procedure:

- Anesthesia: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Exposure: A dorsal midline incision is made to expose the paravertebral muscles at the L4-S2 levels. The muscles are separated to reveal the L6 transverse process.
- Nerve Ligation: The L6 transverse process is removed to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then carefully isolated and tightly ligated with a silk suture.
- Closure: The muscle and skin incisions are closed in layers.



Post-operative Care: Animals are monitored during recovery and administered analgesics for
post-operative pain for a limited duration to not interfere with the study's endpoints.
 Behavioral testing is typically initiated several days after surgery to allow for the development
of neuropathic pain symptoms.



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